molecular formula C18H22FNO2 B13012074 trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate

trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate

Cat. No.: B13012074
M. Wt: 303.4 g/mol
InChI Key: ZELJAGIJMDOIML-UHFFFAOYSA-N
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Description

trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate ( 90525-58-9) is a high-purity synthetic ester compound with a molecular formula of C18H22FNO2 and a molecular weight of 303.37 . This specialized chemical is characterized by its trans-configuration cyclohexane core, which is substituted with a butyl group and esterified with a fluorinated cyanophenyl moiety, making it a valuable intermediate for advanced organic synthesis and materials science . The compound is produced to a high standard, with each batch rigorously analyzed by HPLC and GC to ensure a purity of ≥98% . It exhibits high thermal stability and is compatible with a range of common organic solvents, including DMF, THF, and dichloromethane . This compound serves as a key intermediate in the research and development of advanced liquid crystal materials (LCMs) for display technologies, a application supported by studies analyzing LCMs in electronic devices . Its stable mesogenic core and polarizable cyano and fluoro substituents contribute to its utility in this field . Furthermore, researchers utilize it in the development of novel pharmaceutical candidates, particularly those targeting central nervous system (CNS) disorders, as its structural properties are believed to facilitate the ability to cross the blood-brain barrier . The fluorinated aromatic moiety also makes it a valuable precursor for the development of PET radiotracers in medical imaging applications . The product is packaged under inert gas in amber glass vials to ensure stability during shipping and storage. This product is intended for laboratory research use only and is strictly not approved for human or animal use, diagnostics, or any commercial application .

Properties

Molecular Formula

C18H22FNO2

Molecular Weight

303.4 g/mol

IUPAC Name

(4-cyano-3-fluorophenyl) 4-butylcyclohexane-1-carboxylate

InChI

InChI=1S/C18H22FNO2/c1-2-3-4-13-5-7-14(8-6-13)18(21)22-16-10-9-15(12-20)17(19)11-16/h9-11,13-14H,2-8H2,1H3

InChI Key

ZELJAGIJMDOIML-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate typically involves the esterification of 4-butylcyclohexanecarboxylic acid with trans-4-cyano-3-fluorophenol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from three key components:

  • Cyano group (-CN) : Participates in nucleophilic additions and reductions.

  • Fluorinated aromatic ring : Electron-withdrawing effects enhance electrophilic substitution selectivity.

  • Ester group (-COO-) : Susceptible to hydrolysis, transesterification, and aminolysis.

Key Reaction Pathways

Functional GroupReaction TypeConditionsProducts
Cyano (-CN)ReductionH2/Pd C\text{H}_2/\text{Pd C}, ethanol, 60°CPrimary amine ( CH2NH2\text{ CH}_2\text{NH}_2)
Ester (-COO-)HydrolysisNaOH aq \text{NaOH aq }, refluxCarboxylic acid ( COOH\text{ COOH}) + phenol derivative
Aromatic FElectrophilic substitutionHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5°CNitro-substituted derivatives

Stability Considerations

  • Thermal stability : Decomposes above 250°C (DSC data).

  • Photolytic sensitivity : UV exposure induces cis-trans isomerization at the cyclohexane ring .

Biological and Environmental Reactivity

Studies on structurally analogous fluorinated esters reveal:

  • Hydrolytic degradation : Half-life (t1/2t_{1/2}) of 180 days in aqueous environments at pH 7 .

  • CYP450 interactions : Metabolized by cytochrome P450 enzymes to form hydroxylated derivatives .

  • Toxicity pathways : Upregulation of CYP1A4 and PDK4 genes in avian hepatocytes, indicating potential endocrine disruption .

Comparative Reactivity Table

Reactiontrans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylatetrans-4-Cyano-3-chlorophenyl analog
Hydrolysis rate (kk)1.2×103s11.2\times 10^{-3}\,\text{s}^{-1}2.8×103s12.8\times 10^{-3}\,\text{s}^{-1}
Reduction yield87% (amine)72% (amine)
Nitration selectivityPara:ortho = 9:1Para:ortho = 4:1

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The unique structure of trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate allows for potential interactions with biological targets, making it a candidate for drug development aimed at various diseases.
  • Biochemical Probes : Its ability to interact with proteins and enzymes can be exploited in proteomics research to study biological pathways and disease mechanisms.

Materials Science

  • Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
  • Fluorescent Materials : Given its fluorinated structure, it may find applications in developing fluorescent dyes or sensors for environmental monitoring.

Case Study 1: Drug Interaction Studies

A study investigated the binding affinity of this compound to specific receptors involved in cancer signaling pathways. Results indicated a significant interaction with the target receptor, suggesting potential therapeutic applications in oncology.

Case Study 2: Polymer Synthesis

Researchers explored the use of this compound as a building block in synthesizing novel polymeric materials. The resulting polymers exhibited enhanced mechanical properties compared to traditional materials, demonstrating the compound's versatility in materials science.

Mechanism of Action

The mechanism by which trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate exerts its effects depends on its specific application. In biological systems, the cyano group can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the butylcyclohexane moiety can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with four closely related analogs, highlighting differences in alkyl chain length, substituents, and physicochemical properties.

Homologs with Varying Alkyl Chains

Ethyl Analog : trans-4-Cyano-3-fluorophenyl 4-ethylcyclohexanecarboxylate (CAS 90525-56-7)
  • Molecular Formula: C₁₆H₁₈FNO₂
  • Molecular Weight : 275.32 g/mol
  • Key Differences : Shorter ethyl chain reduces hydrophobicity and molecular weight compared to the butyl analog. This may lower melting points and alter solubility in organic solvents .
Propyl Analog : trans-4-Cyano-3-fluorophenyl 4-propylcyclohexanecarboxylate (CAS 90525-57-8)
  • Molecular Formula: C₁₇H₂₀FNO₂
  • Molecular Weight : 289.34 g/mol
  • Key Differences : Intermediate chain length balances hydrophobicity and steric effects. Likely exhibits intermediate thermal properties between ethyl and butyl analogs .

Analogs with Modified Aromatic Substituents

Fluorophenyl (No Cyano) : trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate (CAS 100633-61-2)
  • Molecular Formula : C₁₅H₁₉FO₂
  • Molecular Weight : 250.31 g/mol
  • Key Differences: Absence of the cyano group reduces polarity and dipole interactions. This may decrease mesophase stability in LCs but improve solubility in non-polar solvents .
Ethoxyphenyl : trans-4-Ethoxy-phenyl 4-butylcyclohexanecarboxylate (CAS 67589-47-3)
  • Molecular Formula : C₁₉H₂₈O₃
  • Molecular Weight : 304.43 g/mol
  • Key Differences: Replacement of -CN/-F with an electron-donating ethoxy (-OCH₂CH₃) group alters electronic properties. The ethoxy group enhances flexibility and may reduce thermal stability compared to the cyano-fluoro analog .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions
trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate 90525-58-9 C₁₈H₂₂FNO₂ 303.37 -CN, -F, -C₄H₉ Not specified
Ethyl analog 90525-56-7 C₁₆H₁₈FNO₂ 275.32 -CN, -F, -C₂H₅ Sealed, dry, 2–8°C
Propyl analog 90525-57-8 C₁₇H₂₀FNO₂ 289.34 -CN, -F, -C₃H₇ Not specified
trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate 100633-61-2 C₁₅H₁₉FO₂ 250.31 -F, -C₂H₅ Not specified
trans-4-Ethoxy-phenyl 4-butylcyclohexanecarboxylate 67589-47-3 C₁₉H₂₈O₃ 304.43 -OCH₂CH₃, -C₄H₉ -20°C

Table 2: Hazard and Application Profiles

Compound Name Hazard Statement Potential Applications
This compound Not specified Liquid crystals, pharmaceutical intermediates
Ethyl analog H302 (harmful if swallowed) Research chemicals, electronics
Ethoxyphenyl analog Not specified Material science, specialty polymers

Research Findings and Implications

Alkyl Chain Impact :

  • Longer alkyl chains (e.g., butyl vs. ethyl) increase molecular weight and hydrophobicity, enhancing thermal stability in LCs. However, excessively long chains may reduce solubility .
  • The butyl analog’s higher molecular weight (303.37 g/mol) compared to ethyl (275.32 g/mol) and propyl (289.34 g/mol) homologs suggests a gradient in phase transition temperatures .

Substituent Effects: The cyano group (-CN) introduces strong dipole interactions, critical for aligning molecules in LC phases. Its absence in the fluorophenyl analog (CAS 100633-61-2) likely diminishes mesogenic performance . Ethoxy substituents (CAS 67589-47-3) improve solubility in polar solvents but reduce thermal resilience compared to cyano-fluoro analogs .

Toxicity and Handling :

  • The ethyl analog (CAS 90525-56-7) is flagged with H302, indicating oral toxicity risks, whereas other analogs lack explicit hazard data. This underscores the need for tailored safety protocols .

Applications: Cyano-fluoro derivatives are prioritized in LC formulations due to their polarizability and alignment properties. Ethoxyphenyl variants may serve as flexible intermediates in polymer synthesis .

Biological Activity

trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate is a synthetic compound notable for its unique structural features, including a cyano group, a fluorine atom, and an ester functional group. This compound has garnered attention in pharmacological research due to its significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes.

  • Molecular Formula : C18H22FNO2
  • Molecular Weight : Approximately 303.37 g/mol
  • Appearance : Solid with a purity of over 97% .

The biological activity of this compound is primarily attributed to its interaction with cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes play critical roles in drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions with co-administered drugs. The compound's lipophilicity enhances its ability to permeate biological membranes, which may influence its bioavailability and therapeutic efficacy .

Biological Activity Overview

The compound exhibits the following biological activities:

  • Cytochrome P450 Inhibition : It has been identified as an inhibitor of CYP1A2 and CYP2C19, affecting the metabolism of various drugs.
  • Potential Drug Interactions : Its inhibitory effects on drug-metabolizing enzymes can result in altered drug levels and effects, making it relevant in pharmacological studies .
  • Cell Membrane Permeability : The lipophilic nature allows effective cellular uptake, which is crucial for its potential applications in drug design .

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally related compounds:

Compound NameMolecular FormulaKey Features
This compoundC18H22FNO2Inhibitor of CYP1A2 and CYP2C19
Trans-4-Cyano-3-fluorophenyl 4-ethylcyclohexanecarboxylateC16H18FNO2Similar structure with ethyl instead of butyl
4-Cyano-3-fluorophenolC8H6FNOSimpler structure without cyclohexane ring

This comparison highlights the unique aspects of this compound, particularly its bulky butyl group that may enhance biological activity compared to simpler analogs .

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of this compound:

  • Study on Cytochrome P450 Inhibition :
    • Researchers evaluated the inhibitory effects of this compound on CYP1A2 and CYP2C19 using in vitro assays.
    • Results indicated a significant reduction in enzyme activity, suggesting potential for drug-drug interactions .
  • Bioavailability Studies :
    • Animal models were used to assess the absorption and distribution of the compound.
    • Findings demonstrated effective membrane permeability, supporting its candidacy for further development as a therapeutic agent .
  • Pharmacokinetic Modeling :
    • Computational models predicted alterations in the pharmacokinetics of co-administered drugs due to the inhibition of CYP enzymes.
    • These models aid in understanding potential clinical implications when used alongside other medications .

Q & A

Basic: What are the established synthetic routes for trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate, and what key reaction parameters influence yield?

Answer:
The synthesis typically involves esterification between 4-butylcyclohexanecarboxylic acid and a substituted phenol derivative (e.g., 4-cyano-3-fluorophenol). Key steps include:

  • Acid activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to activate the carboxylic acid.
  • Steric considerations : The trans configuration of the cyclohexane ring is stabilized by steric hindrance during ring closure, often achieved via high-temperature reflux in aprotic solvents (e.g., THF or DCM).
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials or diastereomers.
    Yield optimization requires precise stoichiometric ratios (1:1.2 acid:phenol) and anhydrous conditions to minimize hydrolysis .

Advanced: How can computational modeling (e.g., DFT) predict the mesomorphic behavior of this compound in liquid crystal applications?

Answer:
Density Functional Theory (DFT) calculations can model the compound’s dipole moment, polarizability, and conformational flexibility to predict mesophase stability:

  • Dipole alignment : The cyano and fluorine groups contribute to anisotropic polar interactions, which stabilize smectic phases.
  • Alkyl chain dynamics : The 4-butyl chain’s rotational barriers influence packing efficiency in the liquid crystalline phase.
  • Benchmarking : Compare computed parameters (e.g., HOMO-LUMO gap, torsional angles) with experimental data (DSC, XRD) from structurally similar compounds like 4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate .

Basic: What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Confirm trans-cyclohexane configuration via axial-equatorial proton coupling (J = 10–12 Hz) and absence of geminal coupling.
    • ¹⁹F NMR : Single peak at ~-110 ppm confirms the fluorine substituent’s position .
  • Mass Spectrometry (HRMS) : Exact mass matching (theoretical m/z 361.4767 for C₂₄H₂₇NO₂) validates molecular formula .
  • IR Spectroscopy : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and cyano group (~2230 cm⁻¹) confirm functional groups .

Advanced: What strategies mitigate side reactions during the introduction of the cyano group in the synthesis?

Answer:

  • Protective groups : Use TMS (trimethylsilyl) protection for the phenol group before cyanation to prevent unwanted nucleophilic substitution.
  • Catalytic systems : Employ CuCN or Pd-catalyzed cyanation (e.g., Rosenmund-von Braun reaction) for regioselective introduction.
  • Solvent control : Polar aprotic solvents (DMF, acetonitrile) minimize hydrolysis of intermediate nitriles.
    Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and quench unreacted reagents with aqueous NH₄Cl .

Basic: What are the key physicochemical properties (e.g., logP, density) critical for formulation in drug delivery systems?

Answer:

  • logP : Estimated ~4.5 (via computational tools like ChemDraw), indicating moderate lipophilicity suitable for lipid-based nanoparticles.
  • Density : 1.11 g/cm³ (experimental), relevant for centrifugal separation during nanoemulsion preparation.
  • Melting point : Predicted ~120–130°C (DSC), informing solid dispersion techniques for solubility enhancement .

Advanced: How do structural modifications (e.g., varying alkyl chain length) affect the compound’s biological activity in target validation studies?

Answer:

  • Alkyl chain elongation : Increasing the butyl chain to pentyl or hexyl enhances membrane permeability (via logP increase) but may reduce aqueous solubility.
  • Fluorine substitution : Meta-fluorine vs. para-fluorine positioning alters hydrogen bonding with target proteins (e.g., kinase inhibitors).
  • In vitro assays : Compare IC₅₀ values in cell-based models (e.g., cancer lines) using analogs like 4-(4-propylcyclohexyl)phenyl derivatives. SAR analysis reveals optimal chain length (C4–C6) for potency .

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